molecular formula C16H15O4- B144220 (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate CAS No. 130693-96-8

(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate

Cat. No.: B144220
CAS No.: 130693-96-8
M. Wt: 271.29 g/mol
InChI Key: LJSMGWBQOFWAPJ-ZDUSSCGKSA-M
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Description

(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a butanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development due to its structural features.

    Industry: Could be used in the manufacture of fragrances or as a precursor to other valuable compounds.

Mechanism of Action

The mechanism of action of (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors, influencing biological pathways. The naphthalene ring could facilitate interactions with hydrophobic pockets in proteins, while the ester group might undergo hydrolysis in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate
  • Ethyl 4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate
  • Propyl 4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate

Uniqueness

The uniqueness of (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate lies in its specific stereochemistry and the presence of both a naphthalene ring and an ester group. This combination of features can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

(3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-20-16(19)13(10-15(17)18)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-8,13H,9-10H2,1H3,(H,17,18)/p-1/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSMGWBQOFWAPJ-ZDUSSCGKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC2=CC=CC=C21)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC2=CC=CC=C21)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428236
Record name (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130693-96-8
Record name (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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